REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:10])[C:7]([OH:9])=[O:8].[CH3:11][CH2:12]O.OS(O)(=O)=O>C(Cl)(Cl)Cl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:10])[C:7]([O:9][CH2:11][CH3:12])=[O:8]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(C(=O)O)=O
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHCO3 (3×100 mL) and brine (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |